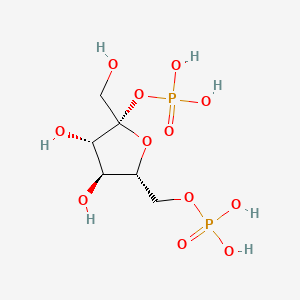![molecular formula C16H15F3N2O4 B1663520 methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 98625-26-4](/img/structure/B1663520.png)
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Overview
Description
(S)-(-)-BAY K 8644 is a chemical compound that functions as an L-type calcium channel agonist. It is a structural analog of nifedipine and is primarily used as a biochemical research tool. This compound is known for its positive inotropic activity and high lipid solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(-)-BAY K 8644 can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with temperature control and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of (S)-(-)-BAY K 8644 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity and yield, and implementing quality control measures. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-BAY K 8644 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMSO and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
(S)-(-)-BAY K 8644 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study calcium channel activity and to investigate the effects of calcium channel modulation.
Biology: Employed in research on cellular calcium signaling and its role in various physiological processes.
Medicine: Utilized in studies related to cardiovascular diseases, as it has positive inotropic and vasoconstrictive effects.
Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions with calcium channels
Mechanism of Action
(S)-(-)-BAY K 8644 exerts its effects by targeting L-type voltage-gated calcium channels. It increases calcium influx through these channels by prolonging their open time. This leads to enhanced calcium signaling within cells, which is crucial for various physiological processes. The compound’s positive inotropic activity is due to its ability to increase calcium currents in cardiac cells .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A structural analog with similar calcium channel modulating properties.
®-(+)-BAY K 8644: The enantiomer of (S)-(-)-BAY K 8644, which acts as an antagonist of L-type calcium channels.
FPL 64176: Another calcium channel activator with distinct pharmacological properties .
Uniqueness
(S)-(-)-BAY K 8644 is unique due to its specific agonistic action on L-type calcium channels, which distinguishes it from its enantiomer ®-(+)-BAY K 8644 that acts as an antagonist. This unique property makes it a valuable tool in research focused on calcium channel modulation and related physiological effects .
Properties
IUPAC Name |
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWDHHVRRZMEI-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424954 | |
| Record name | (S)-(-)-BAY K 8644 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98625-26-4 | |
| Record name | (-)-(S)-Bay K 8644 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98625-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-BAY K 8644 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S(-)-Bay k 8644 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of (S)-(-)-BAY K 8644?
A1: (S)-(-)-BAY K 8644 acts as an agonist of L-type calcium channels (LTCCs). [, , , ] These channels are voltage-gated calcium channels found in various tissues, including cardiac and smooth muscle.
Q2: How does (S)-(-)-BAY K 8644 interact with LTCCs?
A2: (S)-(-)-BAY K 8644 binds to a specific site on the α1 subunit of LTCCs, distinct from the binding sites of other calcium channel modulators like dihydropyridines, phenylalkylamines, and benzothiazepines. [, , , ]
Q3: What are the downstream effects of (S)-(-)-BAY K 8644 binding to LTCCs?
A3: (S)-(-)-BAY K 8644 binding enhances calcium influx into cells by promoting the opening of LTCCs. [, , , ] This increased intracellular calcium concentration leads to a range of physiological effects, including smooth muscle contraction, enhanced cardiac contractility, and neurotransmitter release.
Q4: Are there tissue-specific differences in the response to (S)-(-)-BAY K 8644?
A5: Yes, the sensitivity and response to (S)-(-)-BAY K 8644 vary across different tissues and species. [, , ] For instance, some studies show variations in the potency of (S)-(-)-BAY K 8644 in activating LTCCs in cardiac and vascular smooth muscle, potentially due to differences in LTCC subunit composition or other regulatory factors. [, ]
Q5: How do structural modifications to the (S)-(-)-BAY K 8644 molecule affect its activity?
A6: Modifying the structure of (S)-(-)-BAY K 8644 can drastically alter its activity, potency, and selectivity. [, , ] For example, changing the substituents on the dihydropyridine ring can influence its binding affinity for LTCCs. [] The stereochemistry at the chiral center is crucial, with the (S)-enantiomer exhibiting agonist activity, while the (R)-enantiomer acts as an antagonist. [, ]
Q6: What in vitro models have been used to study the effects of (S)-(-)-BAY K 8644?
A8: (S)-(-)-BAY K 8644 has been extensively studied in various in vitro models, including isolated tissues (e.g., rat tail artery, guinea pig ileum), cultured cells (e.g., A7r5 smooth muscle cells, chick neural retina cells), and membrane preparations. [, , ] These models allow for the investigation of its effects on LTCC activity, contractility, calcium influx, and other cellular processes.
Q7: What animal models have been used to investigate the in vivo effects of (S)-(-)-BAY K 8644?
A9: Animal models, such as rats, mice, and dogs, have been employed to evaluate the in vivo effects of (S)-(-)-BAY K 8644. [, , ] These studies have investigated its effects on blood pressure, heart rate, cardiac contractility, and other physiological parameters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















